2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde
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Overview
Description
2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both a thiophene and an indole moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties . The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activity.
Preparation Methods
The synthesis of 2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by its functionalization to introduce the indole moiety. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effects of the methyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed include carboxylic acids, alcohols, and various substituted thiophenes.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is not fully elucidated, but it likely involves interactions with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiophene ring may contribute to the compound’s electronic properties, affecting its binding affinity and activity . Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other thiophene-indole derivatives, such as 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile and bis(2,5-dimethylthiophen-3-yl)acetylene These compounds share structural similarities but differ in their specific functional groups and electronic properties
Properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-9-7-12(10(2)18-9)15-13(8-17)11-5-3-4-6-14(11)16-15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKBHWROXFLCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(C3=CC=CC=C3N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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